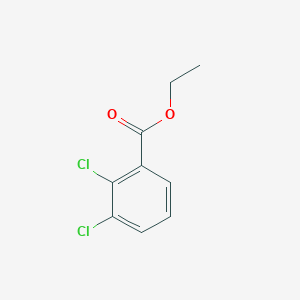

Ethyl 2,3-dichlorobenzoate

Description

Contextualization of Halogenated Benzoate (B1203000) Esters in Organic Synthesis

The ester functional group can also be readily modified, for instance, through hydrolysis to the corresponding benzoic acid or reduction to a benzyl (B1604629) alcohol, further adding to the synthetic utility of these compounds. Researchers utilize halogenated benzoate esters as intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science. lookchem.com Their application in enzymatic dihydroxylation studies to produce optically pure cis-diols demonstrates their role in accessing chiral molecules that are valuable in drug development.

Significance of Ethyl 2,3-Dichlorobenzoate as a Key Intermediate in Chemical Synthesis

This compound, while a specific entity, shares its significance with its parent acid, 2,3-dichlorobenzoic acid, and its corresponding acid chloride. These related compounds are pivotal intermediates in the synthesis of significant pharmaceutical agents. Notably, 2,3-dichlorobenzoic acid is a key precursor in the production of Lamotrigine, an important antiepileptic drug used to treat central nervous system disorders. researchgate.netgoogle.comgoogle.com The synthesis of Lamotrigine often proceeds through the formation of 2,3-dichlorobenzoyl cyanide from the corresponding acid chloride. researchgate.netgoogle.com

Furthermore, the structural motif of a 2,3-dichlorophenyl group is found in various biologically active heterocyclic compounds. For example, the related mthis compound is used to synthesize 2-(2,3-dichlorophenyl)-1,3,4-oxadiazole, a class of compounds known for their diverse pharmacological activities. jetir.org The general synthetic route to such oxadiazoles (B1248032) often involves the conversion of the ester to a hydrazide, followed by cyclization. nih.gov Given these well-documented pathways, this compound is recognized as a valuable intermediate for accessing a range of complex molecules with potential applications in medicinal chemistry. crysdotllc.com

Scope and Research Objectives Pertaining to this compound

The primary research interest in this compound lies in its utility as a versatile building block for organic synthesis. Key objectives for research involving this compound include:

Development of efficient synthetic routes to this compound and its derivatives.

Exploration of its reactivity in various chemical transformations to create novel molecular structures.

Application as a key intermediate in the synthesis of targeted, biologically active molecules, particularly in the fields of medicinal and agricultural chemistry.

Investigation of its role in the formation of complex heterocyclic systems, leveraging the reactivity imparted by the dichloro-substitution pattern.

By focusing on these objectives, the scientific community continues to unlock the synthetic potential of this compound and the broader class of halogenated benzoate esters.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 31273-66-2 |

| Molecular Formula | C₉H₈Cl₂O₂ |

| Molecular Weight | 219.07 g/mol |

| Boiling Point | Data not readily available |

| Melting Point | Data not readily available |

| Storage | Sealed in a dry place at room temperature |

This data is compiled from multiple chemical supplier databases. crysdotllc.comresearchgate.netbldpharm.com

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,3-dichlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O2/c1-2-13-9(12)6-4-3-5-7(10)8(6)11/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFAQGXDIXJVBAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20604807 | |

| Record name | Ethyl 2,3-dichlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20604807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31273-66-2 | |

| Record name | Ethyl 2,3-dichlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20604807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Ethyl 2,3 Dichlorobenzoate and Its Analogues

Direct Esterification Routes from 2,3-Dichlorobenzoic Acid

The most conventional method for synthesizing Ethyl 2,3-dichlorobenzoate is the direct esterification of 2,3-Dichlorobenzoic acid with ethanol (B145695). This acid-catalyzed reaction, known as Fischer-Speier esterification, is an equilibrium process where a carboxylic acid and an alcohol react to form an ester and water. masterorganicchemistry.commasterorganicchemistry.com

The general reaction is as follows: 2,3-Dichlorobenzoic acid + Ethanol ⇌ this compound + Water

Catalytic Systems in Esterification Processes

The choice of catalyst is crucial for driving the Fischer esterification equilibrium towards the product. A variety of acid catalysts are employed, ranging from traditional mineral acids to advanced solid-state systems.

Brønsted Acids: Concentrated sulfuric acid (H₂SO₄) and tosic acid (TsOH) are common, effective homogeneous catalysts for this reaction. masterorganicchemistry.com Their strong acidic nature protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol. masterorganicchemistry.commasterorganicchemistry.com However, the use of these corrosive acids can lead to challenges in separation, reactor degradation, and waste generation. rug.nl

Lewis Acids: High-valent metal salts acting as Lewis acids have shown significant catalytic activity. rug.nl Catalysts such as hafnium (IV) and zirconium (IV) salts can effectively promote ester condensation. rug.nlnih.gov For instance, a zirconium-based catalyst has been shown to be effective for the esterification of various benzoic acid derivatives. nih.gov These catalysts are often less corrosive and can sometimes be used in smaller quantities. rug.nl

Solid Acid Catalysts: To overcome the drawbacks of homogeneous catalysts, heterogeneous solid acid catalysts have been developed. These materials offer easier separation from the reaction mixture, potential for recycling, and reduced environmental impact. researchgate.net Examples include:

Modified Clays (B1170129): Montmorillonite (B579905) K10 clay activated with orthophosphoric acid has been reported as an efficient catalyst for the esterification of substituted benzoic acids under solvent-free conditions. ijstr.org

Sulfonated Resins: Commercial resins like Amberlyst-15 provide acidic sites and are used in various industrial esterification processes. iupac.org

Supported Catalysts: Iron oxide nanoparticles supported on mesoporous materials (FeNP@SBA-15) have been used for the esterification of a wide range of aromatic and aliphatic carboxylic acids. mdpi.com

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

To maximize the yield of this compound, several reaction parameters must be optimized to shift the equilibrium to the product side, in accordance with Le Châtelier's principle.

Molar Ratio of Reactants: Employing a large excess of one reactant, typically the less expensive ethanol, is a common strategy. masterorganicchemistry.com Using ethanol as the solvent ensures it is present in a significant excess, which drives the reaction forward. masterorganicchemistry.com Studies have shown that increasing the alcohol-to-acid ratio can substantially improve ester yields. masterorganicchemistry.com

Removal of Water: The continuous removal of water as it is formed is a critical factor for achieving high conversion rates. This can be accomplished through methods such as azeotropic distillation using a Dean-Stark apparatus or by adding dehydrating agents like molecular sieves to the reaction mixture. masterorganicchemistry.com

Temperature and Reaction Time: The reaction is typically performed under reflux conditions to increase the reaction rate. ijstr.org The optimal temperature and time depend on the specific substrates and catalyst used. For example, a study on solvent-free esterification using a modified montmorillonite catalyst found that refluxing for 5 hours was the optimum condition for high yields. ijstr.org

Microwave Irradiation: The use of microwave-assisted organic synthesis (MAOS) has emerged as a technique to dramatically reduce reaction times and potentially increase yields. researchgate.net For the esterification of a substituted benzoic acid, a sealed-vessel microwave method demonstrated good yields by allowing for higher temperatures and pressures. researchgate.net

The following table summarizes the impact of various conditions on the esterification of benzoic acid derivatives, providing insights applicable to the synthesis of this compound.

| Parameter | Condition | Effect on Yield | Rationale |

| Reactant Ratio | High excess of alcohol | Increases | Shifts equilibrium toward products (Le Châtelier's Principle). masterorganicchemistry.com |

| Water Removal | Continuous removal (e.g., Dean-Stark trap) | Increases | Prevents the reverse reaction (ester hydrolysis). masterorganicchemistry.com |

| Catalyst | Strong acid (e.g., H₂SO₄) or Solid Acid | Increases | Accelerates the rate at which equilibrium is reached. masterorganicchemistry.com |

| Temperature | Reflux | Increases Rate | Provides activation energy for the reaction. ijstr.org |

| Energy Source | Microwave Irradiation | Reduces Reaction Time | Efficient and rapid heating can lead to faster conversion. researchgate.net |

Alternative Synthetic Pathways for Dichlorobenzoate Esters

While direct esterification is common, alternative pathways offer advantages, particularly for substrates that may be sensitive to strong acidic conditions or when irreversible reactions are desired.

From 2,3-Dichlorobenzoyl Chloride Precursors

A highly effective, two-step alternative to direct esterification involves the conversion of the carboxylic acid to an acyl chloride, which is a more reactive acylating agent.

Step 1: Synthesis of 2,3-Dichlorobenzoyl Chloride 2,3-Dichlorobenzoic acid is reacted with a chlorinating agent, most commonly thionyl chloride (SOCl₂), to produce 2,3-Dichlorobenzoyl chloride. prepchem.comgoogleapis.com This reaction is efficient, with byproducts (sulfur dioxide and hydrogen chloride) being gaseous, which simplifies purification. One reported procedure involves heating 2,3-Dichlorobenzoic acid with thionyl chloride at reflux for 2.5 hours, achieving an 85% yield of the corresponding acyl chloride. prepchem.com

Step 2: Esterification of 2,3-Dichlorobenzoyl Chloride The resulting 2,3-Dichlorobenzoyl chloride readily reacts with ethanol in an exothermic and essentially irreversible reaction to form this compound and hydrogen chloride. This reaction is rapid and typically proceeds at room temperature or with gentle warming. The absence of an equilibrium makes this method capable of achieving very high yields.

Novel Coupling and Addition Reactions

Modern organic synthesis has introduced several other methods for ester formation that can be applied to dichlorobenzoate esters. These methods often operate under milder conditions and can be suitable for complex molecules.

Steglich Esterification: This method uses a coupling reagent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). This approach avoids the need for strong acids and is effective for sterically hindered acids. The reaction proceeds at room temperature and generally gives high yields, though purification to remove the urea (B33335) byproduct is necessary. reddit.com

Mitsunobu Reaction: This reaction allows for the esterification of a carboxylic acid with an alcohol under mild, neutral conditions using a phosphine (B1218219) (e.g., triphenylphosphine) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD). researchgate.net It is particularly useful for secondary alcohols where it proceeds with an inversion of stereochemistry. This method has been shown to be effective for the esterification of various benzoic acids with phenols, yielding phenyl esters in good to excellent yields. researchgate.net

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, these principles are applied to improve the environmental profile of the production process.

Use of Heterogeneous Catalysts: As mentioned previously, the replacement of corrosive mineral acids like H₂SO₄ with recyclable solid acid catalysts is a key green strategy. researchgate.net Catalysts like zeolites, sulfonic acid-functionalized silicas, and modified clays minimize corrosive waste streams and allow for simpler product purification. ijstr.orgiupac.org Magnetic-responsive solid acids have also been developed, which can be easily recovered from the reaction mixture using an external magnetic field, offering excellent recyclability. rsc.org

Solvent-Free Conditions: Performing reactions without a solvent ("neat") reduces waste, cost, and the environmental hazards associated with volatile organic compounds (VOCs). ijstr.org Solvent-free esterification of substituted benzoic acids has been successfully demonstrated using solid acid catalysts, sometimes promoted by microwave or infrared irradiation. ijstr.orgscirp.orgresearchgate.net

Atom Economy: Synthetic routes are evaluated based on their atom economy—the measure of how many atoms from the reactants are incorporated into the final product. Direct esterification has a high atom economy, with water being the only byproduct. nii.ac.jp In contrast, methods using acyl chlorides have a lower atom economy due to the stoichiometric byproducts generated during the formation of the acyl chloride and its subsequent reaction. nii.ac.jp

Alternative Energy Sources: The use of microwave researchgate.net or mechanical energy (ball-milling) nih.gov can lead to more energy-efficient processes. Mechanochemical esterification under high-speed ball-milling conditions has been shown to produce esters at room temperature in short reaction times without any solvent. nih.gov

The following table highlights a comparison of different synthetic approaches based on green chemistry principles.

| Approach | Traditional Method (Fischer) | Acyl Chloride Route | Green Alternative (Solid Acid/Solvent-Free) |

| Catalyst | H₂SO₄ (Homogeneous, Corrosive) | None (uses stoichiometric SOCl₂) | Solid Acid (Heterogeneous, Recyclable) researchgate.net |

| Solvent | Excess Ethanol or Toluene (B28343) | Dichloromethane, Toluene | None or excess alcohol ijstr.org |

| Byproducts | Water | SO₂, HCl, NaCl (from neutralization) | Water nii.ac.jp |

| Atom Economy | High | Low | High |

| Energy | Conventional Heating | Conventional Heating | Microwave, Mechanical Milling researchgate.netnih.gov |

| Sustainability | Low (corrosive waste) | Low (stoichiometric waste) | High (recyclable catalyst, less waste) |

Solvent-Free and Solvothermal Synthetic Methods

The elimination of volatile organic solvents is a key principle of green chemistry, leading to safer processes and reduced environmental impact. mdpi.com Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for conducting reactions under solvent-free conditions, often leading to dramatically reduced reaction times and increased product yields. sciepub.comrasayanjournal.co.in

The esterification of carboxylic acids with alcohols is a prime candidate for microwave-assisted, solvent-free synthesis. In the context of substituted benzoic acids, which are analogues of 2,3-dichlorobenzoic acid, studies have demonstrated the efficacy of this approach. For instance, the esterification of various aryl acids has been successfully achieved by microwave irradiation in the absence of a solvent. mdpi.com This method offers a direct and efficient pathway to the corresponding esters.

One notable example of a solvent-free, microwave-assisted reaction involves the use of Montmorillonite K10, a type of clay catalyst. mdpi.commdpi.com This solid acid catalyst has been effectively employed in the synthesis of various organic compounds under solvent-free conditions, showcasing its potential for the esterification of challenging substrates. nih.govijstr.org The reaction of a substituted benzoic acid with an alcohol in the presence of a catalytic amount of Montmorillonite K10 under microwave irradiation can proceed rapidly to afford the desired ester in high yield. The general reaction is depicted below:

Figure 1: General scheme for the microwave-assisted, solvent-free esterification of a substituted benzoic acid.

The efficiency of this method is highlighted in the following table, which summarizes typical results for the esterification of substituted benzoic acids with different alcohols under solvent-free microwave conditions. While specific data for this compound is not available in the reviewed literature, the data for analogous compounds strongly suggest the applicability of this methodology.

| Carboxylic Acid | Alcohol | Catalyst | Power (W) | Time (min) | Yield (%) |

| p-Chlorobenzoic acid | Methanol | Montmorillonite K10 | 200 | 5 | >95 |

| p-Nitrobenzoic acid | Ethanol | Montmorillonite K10 | 200 | 7 | >90 |

| Benzoic acid | Benzyl (B1604629) Alcohol | Montmorillonite K10 | 200 | 10 | >95 |

| This table presents representative data for analogous compounds to illustrate the effectiveness of the methodology. |

Although the term "solvothermal" is often associated with synthesis in a solvent under high temperature and pressure, in the context of greener synthesis, the focus remains on minimizing or eliminating conventional solvents. Microwave-assisted synthesis under solvent-free conditions can be considered a form of "dry" high-temperature synthesis that aligns with the principles of solvothermal methods but without the need for a liquid medium.

Utilization of Sustainable Catalysts

The use of sustainable catalysts is another crucial aspect of green chemistry, aiming to replace hazardous and corrosive mineral acids traditionally used in esterification reactions. mdpi.com Heterogeneous catalysts and reusable catalytic systems are particularly attractive due to their ease of separation from the reaction mixture, which simplifies product purification and reduces waste. rsc.orgrsc.org

Ionic Liquids as Catalysts

Brønsted acidic ionic liquids (ILs) have emerged as promising catalysts for Fischer esterification. researchgate.netiitm.ac.inelsevierpure.com These salts are liquid at or near room temperature and possess negligible vapor pressure, making them environmentally benign alternatives to volatile organic solvents and traditional acid catalysts. ajast.net Their catalytic activity can be tuned by modifying the structure of the cation and anion. For the esterification of carboxylic acids, ILs containing acidic protons can act as dual solvent-catalysts. Studies on the esterification of various acids with alcohols using Brønsted acidic ILs have shown high conversions and selectivities. researchgate.net The ester product, being immiscible with the ionic liquid, can often be separated by simple decantation, and the ionic liquid can be recovered and reused after the removal of water.

| Ionic Liquid Catalyst | Reactants | Temperature (°C) | Time (h) | Conversion (%) |

| [BMIM]+PTSA- | Acetic acid, Benzyl alcohol | 110 | 2 | 100 |

| [(n-bu-SO3H)MIM][HSO4] | Acetic acid, Ethanol | 100 | 2 | >95 |

| [NMP]+CH3SO3− | Acetic acid, Ethanol | 100 | 3 | >90 |

| This table presents representative data for analogous reactions to illustrate the effectiveness of ionic liquid catalysts. |

Solid Acid Catalysts

As mentioned in the previous section, Montmorillonite K10, a natural clay, can be activated with acids like orthophosphoric acid to create a robust solid acid catalyst. ijstr.org This modified clay exhibits increased surface acidity and has been successfully used for the solvent-free esterification of a range of substituted benzoic acids. ijstr.org The catalyst is easily separable by filtration and can be regenerated and reused multiple times with minimal loss of activity, making it a highly sustainable option. nih.gov

Other heterogeneous acid catalysts, such as zeolites and sulfated metal oxides, also show potential for the synthesis of esters. mdpi.com These materials possess strong acid sites, high surface areas, and thermal stability, which are desirable properties for catalytic esterification. While specific applications to this compound are not extensively documented, the successful use of these catalysts for the esterification of other aromatic carboxylic acids indicates their promise for this transformation. The development of novel heterogeneous catalysts, including those based on abundant and non-toxic metals, is an active area of research with the goal of creating more sustainable chemical processes. rsc.org

Elucidation of Reaction Mechanisms and Kinetics Associated with Dichlorobenzoate Transformations

Mechanistic Investigations of Esterification Reactions Involving Halogenated Benzoic Acids

The synthesis of Ethyl 2,3-dichlorobenzoate is typically achieved through the Fischer-Speier esterification of 2,3-dichlorobenzoic acid with ethanol (B145695) in the presence of an acid catalyst, such as sulfuric acid. The mechanism is a well-established, multi-step process involving nucleophilic acyl substitution.

The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst. This initial step significantly increases the electrophilicity of the carbonyl carbon. Following this activation, the alcohol (ethanol) acts as a nucleophile, attacking the electrophilic carbonyl carbon. This attack leads to the formation of a tetrahedral intermediate.

Within this intermediate, a proton transfer occurs from the newly added hydroxyl group (from the ethanol) to one of the original hydroxyl groups of the carboxylic acid. This converts the hydroxyl group into a good leaving group (water). The elimination of a water molecule is then driven by the reformation of the carbonyl double bond, as a lone pair of electrons from the remaining hydroxyl group pushes down. The final step involves the deprotonation of the carbonyl oxygen to regenerate the acid catalyst and yield the final ester product, this compound. The entire process is a series of equilibria. To drive the reaction towards the product side and achieve a high yield, one of the products, typically water, is removed as it is formed, or a large excess of one of the reactants (usually the alcohol) is used. tcu.edu

The presence of two chlorine atoms on the benzoic acid ring influences the reaction. Halogens are electron-withdrawing groups, which can affect the reactivity of the carboxylic acid. However, in the context of Fischer esterification, the primary mechanistic steps remain consistent with those for unsubstituted benzoic acid. acs.org

Exploration of Nucleophilic and Electrophilic Reaction Pathways at the Ester Moiety

The ester moiety of this compound is the primary site for both nucleophilic and electrophilic interactions.

Nucleophilic Pathways: A nucleophile is a reactant that provides a pair of electrons to form a new covalent bond, effectively acting as a Lewis base. masterorganicchemistry.com The most common reaction pathway for esters is nucleophilic acyl substitution, which occurs at the electrophilic carbonyl carbon. saskoer.ca This carbon atom is electron-deficient due to the electronegativity of the two oxygen atoms attached to it, making it susceptible to attack by nucleophiles. youtube.comyoutube.com

The general mechanism involves two key steps:

Nucleophilic Attack: A nucleophile attacks the carbonyl carbon, breaking the π-bond of the C=O group and forming a tetrahedral intermediate.

Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses. The C=O π-bond is reformed by ejecting the leaving group, which in this case is the ethoxide ion (⁻OCH₂CH₃).

This addition-elimination mechanism is characteristic of ester reactions like hydrolysis (saponification), where a hydroxide (B78521) ion acts as the nucleophile. saskoer.ca In the case of dichlorobenzoates, studies on related compounds like methyl 2,5-dichlorobenzoate (B1240473) have shown that reactions with sulfur-centered nucleophiles can lead to substitution products. researchgate.net

Electrophilic Pathways: An electrophile is a species that accepts a pair of electrons to form a new bond. masterorganicchemistry.com While the primary reactivity of the ester group is nucleophilic attack at the carbonyl carbon, the carbonyl oxygen, with its lone pairs of electrons, can act as a nucleophile (a Lewis base). For instance, in the first step of acid-catalyzed esterification, the carbonyl oxygen attacks a proton (an electrophile). youtube.com This protonation makes the carbonyl carbon even more electrophilic and reactive towards incoming nucleophiles. saskoer.ca

Radical Reaction Mechanisms in the Functionalization of Dichlorobenzoate Scaffolds

Radical reactions offer alternative pathways for modifying the this compound structure. These reactions involve intermediates with unpaired electrons, known as free radicals, and typically proceed through a chain reaction mechanism consisting of initiation, propagation, and termination steps. youtube.comlibretexts.org

Initiation: This step involves the formation of radicals, usually through the homolytic cleavage of a weak bond, often induced by heat or UV light. youtube.com

Propagation: A radical reacts with a stable molecule to form a new product and another radical, which continues the chain. youtube.com Common propagation steps include hydrogen abstraction, halogen abstraction, and addition to a π bond. youtube.com

Termination: The reaction chain is concluded when two radicals combine to form a stable molecule. youtube.com

For halogenated aromatic compounds like this compound, a key radical mechanism is the Sʀɴ1 (Substitution, Nucleophilic, Radical-Unimolecular) reaction. This multi-step process allows for the substitution of the chlorine atoms on the aromatic ring, a transformation that is often difficult via standard nucleophilic aromatic substitution pathways. Studies on methyl dichlorobenzoates reacting with sulfur-centered nucleophiles have demonstrated that substitution occurs via the Sʀɴ1 mechanism, yielding mono- and disubstitution products. researchgate.net

The functionalization can also occur at the ethyl group through radical halogenation, particularly at the allylic position if unsaturation were present, or through other radical-mediated C-H activation methods. libretexts.org

Kinetic Studies of Key Synthetic Steps

Kinetic studies provide quantitative insight into the rates of chemical reactions and the factors that influence them. For the transformations involving this compound, kinetic data helps in optimizing reaction conditions and understanding the underlying mechanisms.

Esterification Kinetics: The esterification of benzoic acid with alcohols has been the subject of kinetic investigations. Studies on the esterification of benzoic acid with 1-butanol, catalyzed by p-toluenesulfonic acid, show that the reaction follows first-order kinetics with respect to benzoic acid. dnu.dp.uaresearchgate.net The rate of reaction is influenced by temperature, catalyst concentration, and the molar ratio of reactants.

The table below presents kinetic parameters for the esterification of benzoic acid with 1-butanol, which serves as a model for the synthesis of benzoate (B1203000) esters. dnu.dp.uaresearchgate.net

| Parameter | Value | Units |

|---|---|---|

| Activation Energy (Forward Reaction) | 58.40 | kJ·mol⁻¹ |

| Activation Energy (Reverse Reaction) | 57.70 | kJ·mol⁻¹ |

| Thermal Effect (ΔH) | 622 | J·mol⁻¹ |

Structural Elucidation and Spectroscopic Characterization of Ethyl 2,3 Dichlorobenzoate

Advanced Spectroscopic Techniques for Structural Analysis

Modern spectroscopy offers a non-destructive view into the molecular world. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, Ultraviolet-Visible (UV-Vis), and High-Resolution Mass Spectrometry (HRMS) are indispensable tools for elucidating the structure of Ethyl 2,3-dichlorobenzoate.

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, it reveals detailed information about the connectivity and chemical environment of individual atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to show distinct signals for the ethyl group and the three aromatic protons. The ethyl group protons appear as a characteristic triplet and quartet pattern due to spin-spin coupling. The aromatic region is expected to show a more complex pattern consistent with a 1,2,3-trisubstituted benzene (B151609) ring. The electron-withdrawing nature of the chlorine atoms and the ester group will shift these protons downfield.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.6 | Doublet (d) | 1H | Aromatic H (C6) |

| ~ 7.4 | Triplet (t) | 1H | Aromatic H (C5) |

| ~ 7.2 | Doublet (d) | 1H | Aromatic H (C4) |

| ~ 4.4 | Quartet (q) | 2H | -OCH₂CH₃ |

| ~ 1.4 | Triplet (t) | 3H | -OCH₂CH₃ |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the chemically non-equivalent carbon atoms in the molecule. For this compound, nine distinct signals are expected: one for the carbonyl carbon, two for the ethyl group carbons, and six for the aromatic carbons. The chemical shifts are influenced by the electronegativity of the attached atoms (oxygen and chlorine), with the carbonyl carbon appearing furthest downfield.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~ 165 | Carbonyl C=O |

| ~ 133 | Aromatic C-Cl (C2 or C3) |

| ~ 132 | Aromatic C-H |

| ~ 131 | Aromatic C-COOEt (C1) |

| ~ 130 | Aromatic C-Cl (C3 or C2) |

| ~ 129 | Aromatic C-H |

| ~ 127 | Aromatic C-H |

| ~ 62 | Methylene -OCH₂CH₃ |

| ~ 14 | Methyl -OCH₂CH₃ |

Vibrational spectroscopy probes the molecular bonds, which vibrate at specific quantized frequencies. Both IR and Raman spectroscopy provide a characteristic "fingerprint" of a molecule's functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a strong, sharp absorption band characteristic of the ester carbonyl (C=O) stretch. Other key absorptions include C-O stretching vibrations, C-H stretching from both the aromatic ring and the ethyl group, and vibrations corresponding to the carbon-chlorine bonds.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the carbonyl stretch is also visible, Raman is particularly sensitive to symmetric vibrations and bonds involving less polarizable atoms. Therefore, aromatic ring vibrations, including the symmetric "ring breathing" mode, and C-Cl stretches are expected to be prominent in the Raman spectrum. Data for the related 2,4-dichlorobenzoic acid shows notable Raman activity. nih.gov

Table 3: Predicted Vibrational Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Spectroscopy |

| ~ 3100-3000 | Aromatic C-H Stretch | IR, Raman |

| ~ 2980-2850 | Aliphatic C-H Stretch | IR, Raman |

| ~ 1730 | Ester C=O Stretch | IR (Strong) |

| ~ 1600-1450 | Aromatic C=C Ring Stretch | IR, Raman |

| ~ 1300-1100 | Ester C-O Stretch | IR (Strong) |

| ~ 800-600 | Aromatic C-Cl Stretch | IR, Raman |

UV-Vis spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The aromatic ring in this compound acts as a chromophore. The spectrum is expected to show absorptions in the UV region due to π → π* electronic transitions within the benzene ring. The presence of the chlorine and ester substituents, which act as auxochromes, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted ethyl benzoate (B1203000).

HRMS is a critical technique for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound, HRMS provides an exact mass measurement that can confirm its molecular formula, C₉H₈Cl₂O₂.

Calculated Exact Mass: 217.99013 Da nih.gov

A key feature in the mass spectrum of a compound containing chlorine is the isotopic pattern. Due to the natural abundance of the ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%) isotopes, a molecule with two chlorine atoms like this compound will exhibit a characteristic cluster of peaks for the molecular ion (M⁺) and its fragments. This cluster will have peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 9:6:1, providing definitive evidence for the presence of two chlorine atoms.

X-ray Crystallography for Solid-State Structural Determination

While NMR spectroscopy reveals the structure in solution, X-ray crystallography provides an unambiguous determination of the molecule's three-dimensional structure in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.

Although a single-crystal structure for this compound is not publicly available, extensive crystallographic studies have been performed on the parent compound, 2,3-dichlorobenzoic acid, providing valuable insight into the expected solid-state conformation.

The crystal structure of 2,3-dichlorobenzoic acid has been determined, revealing a monoclinic crystal system with the space group C 1 2/c 1. nih.gov The molecules form centrosymmetric dimers in the solid state, linked by strong hydrogen bonds between their carboxylic acid groups. This dimerization is a common structural motif for carboxylic acids.

Table 4: Crystallographic Data for 2,3-Dichlorobenzoic Acid

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C 1 2/c 1 |

| a | 14.781 Å |

| b | 3.8619 Å |

| c | 27.042 Å |

| β | 101.453° |

Data sourced from PubChem CID 5765. nih.gov

Furthermore, the crystal structures of lanthanide complexes incorporating the 2,3-dichlorobenzoate anion as a ligand have been reported. These studies confirm the connectivity of the dichlorobenzoate moiety and show how it coordinates to metal centers, typically through its carboxylate oxygen atoms. The analysis of these related structures suggests that the benzene ring in this compound is planar, with the chlorine atoms and the ethyl ester group lying in or close to this plane.

Conformational Analysis and Intermolecular Interactions in Crystalline Structures

A detailed analysis of the conformational properties and intermolecular interactions of this compound within a crystalline structure is currently precluded by the absence of a published crystal structure. The determination of the three-dimensional arrangement of the molecule and its interactions with neighboring molecules is reliant on experimental data from single-crystal X-ray diffraction analysis.

Without this data, it is not possible to provide a scientifically rigorous discussion of:

Molecular Conformation: The specific torsion angles defining the orientation of the ethyl ester group relative to the dichlorinated benzene ring remain undetermined. This includes the planarity or non-planarity of the molecule in the solid state.

Intermolecular Interactions: The nature and geometry of any potential non-covalent interactions, such as C-H···O, C-H···Cl, or halogen-halogen interactions, which would be critical in understanding the crystal packing, cannot be described.

To facilitate such an analysis, the following data, typically obtained from a crystallographic information file (CIF), would be required:

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal system | Unavailable |

| Space group | Unavailable |

| Unit cell dimensions | Unavailable |

| a (Å) | Unavailable |

| b (Å) | Unavailable |

| c (Å) | Unavailable |

| α (°) | Unavailable |

| β (°) | Unavailable |

| γ (°) | Unavailable |

| Volume (ų) | Unavailable |

| Z | Unavailable |

Table 2: Hypothetical Selected Torsion Angles for this compound

| Atoms | Angle (°) |

|---|---|

| C(aryl)-C(carbonyl)-O-C(ethyl) | Unavailable |

Further research involving the synthesis of high-quality single crystals of this compound and subsequent X-ray diffraction analysis is necessary to provide the data required for a comprehensive conformational and intermolecular interaction analysis.

Computational Chemistry and Theoretical Investigations of Ethyl 2,3 Dichlorobenzoate

Density Functional Theory (DFT) Calculations

Geometry Optimization and Conformational Analysis

A foundational step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional structure. For Ethyl 2,3-dichlorobenzoate, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy state. A thorough conformational analysis would also explore the energy landscape associated with the rotation around single bonds, particularly the C-O bond of the ester group and the C-C bond connecting the ethyl group. This analysis would identify the most stable conformers and the energy barriers between them. At present, detailed optimized structural parameters and a comprehensive conformational analysis for this compound, backed by DFT calculations, have not been reported.

Electronic Structure Properties (HOMO-LUMO Energy Gaps, Molecular Orbitals)

The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its reactivity and spectroscopic behavior. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical stability and its tendency to undergo electronic transitions. Visualizing the distribution of these frontier orbitals would reveal the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO). Regrettably, specific data on the HOMO-LUMO energy gap and detailed visualizations of the molecular orbitals for this compound are not available in existing research.

Vibrational Frequency Predictions and Spectral Simulations

DFT calculations can be employed to predict the vibrational frequencies of a molecule, which correspond to the various stretching, bending, and torsional motions of its atoms. These predicted frequencies can then be used to simulate infrared (IR) and Raman spectra. A comparison of these simulated spectra with experimentally obtained data can provide a detailed assignment of the observed vibrational bands to specific molecular motions, offering a powerful tool for structural elucidation. To date, a comprehensive vibrational analysis of this compound, including predicted frequencies and simulated spectra, has not been published.

Non-Linear Optical Properties (NLO)

Non-linear optical (NLO) properties describe how a material's optical properties change under the influence of intense light. Computational methods can predict NLO properties such as polarizability and hyperpolarizability, which are important for the design of new materials for applications in optoelectronics and photonics. The investigation of the NLO properties of this compound through computational means remains an unexplored area of research.

Quantum Chemical Descriptors and Reactivity Indices

Beyond HOMO-LUMO analysis, a range of quantum chemical descriptors can be calculated to provide deeper insights into a molecule's reactivity. These include parameters such as electronegativity, chemical hardness and softness, and the electrophilicity index. These descriptors help in quantifying the reactivity of a molecule and predicting how it will interact with other chemical species. A systematic study of these reactivity indices for this compound is currently lacking in the scientific literature.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of a molecule, including its conformational changes and its interactions with a solvent environment. An MD simulation of this compound could provide a dynamic picture of its conformational landscape, revealing the flexibility of the molecule and the transitions between different conformers over time. Furthermore, by including solvent molecules in the simulation, it would be possible to investigate how the solvent influences the structure and dynamics of the solute. Such detailed simulations for this compound have not yet been reported.

Computational Analysis of Intermolecular Interactions and Binding Modes

A comprehensive search of scientific literature and chemical databases did not yield any specific computational studies detailing the intermolecular interactions and binding modes of this compound. While computational chemistry is a powerful tool for investigating molecular interactions—employing methods such as molecular docking, molecular dynamics simulations, and quantum mechanics calculations—it appears that dedicated research on this particular compound has not been published or is not publicly available.

Typically, a computational analysis of this nature would involve simulating the interaction of this compound with a specific biological target, such as a protein or enzyme. These studies provide valuable insights into:

Binding Affinity: The strength of the interaction between the compound and its target, often expressed as a binding energy value (e.g., in kcal/mol).

Interaction Types: The specific non-covalent forces that stabilize the compound within the binding site. These can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.

Key Residues: Identification of the specific amino acid residues within a protein's binding pocket that play a crucial role in anchoring the compound.

Such computational investigations are instrumental in drug discovery and materials science for predicting how a molecule will behave in a biological system or interact with other molecules. The absence of such data for this compound means that its potential binding partners and modes of interaction at a molecular level remain uncharacterized in the scientific literature.

Therefore, no detailed research findings or data tables on the computational analysis of intermolecular interactions and binding modes for this compound can be presented.

Applications of Ethyl 2,3 Dichlorobenzoate As a Versatile Synthetic Building Block

Precursor in the Synthesis of Pharmaceutical Intermediates

The 2,3-dichlorophenyl moiety is a structural component found in several active pharmaceutical ingredients (APIs). Ethyl 2,3-dichlorobenzoate serves as a convenient starting material for introducing this structural unit during the synthesis of various pharmaceutical intermediates.

Angiotensin II receptor blockers (ARBs) are a class of antihypertensive drugs that selectively inhibit the action of angiotensin II, a hormone that causes vasoconstriction and an increase in blood pressure. The synthesis of some complex heterocyclic systems present in ARBs can involve dichlorinated phenyl precursors. While direct synthesis routes employing this compound are not extensively detailed in publicly available literature, the related compound, 2,3-dichlorobenzoic acid, is a logical precursor. This compound can be readily hydrolyzed to 2,3-dichlorobenzoic acid, which can then be activated and incorporated into the target molecule. The development of novel Angiotensin II receptor 1 antagonists with nanomolar affinity often involves multi-step syntheses where substituted benzoic acid derivatives are key building blocks researchgate.netnih.gov.

Lamotrigine is an anticonvulsant drug used in the treatment of epilepsy and bipolar disorder. google.com The synthesis of Lamotrigine relies on the key intermediate 2,3-dichlorobenzoyl cyanide. This compound can serve as a starting material in a multi-step synthesis to obtain this precursor.

A common synthetic pathway begins with the hydrolysis of this compound to 2,3-dichlorobenzoic acid. This acid is then converted to its more reactive acid chloride derivative, 2,3-dichlorobenzoyl chloride, typically by using a chlorinating agent like thionyl chloride. google.com The subsequent reaction of 2,3-dichlorobenzoyl chloride with a cyanide source, such as cuprous cyanide, yields 2,3-dichlorobenzoyl cyanide. google.comwikipedia.org This cyanide intermediate is then reacted with aminoguanidine (B1677879) bicarbonate in a condensation and cyclization sequence to form the final Lamotrigine molecule. researchgate.netgoogle.com

Table 1: Synthetic Pathway from this compound to a Lamotrigine Precursor

| Step | Starting Material | Reagent(s) | Product | Purpose |

| 1 | This compound | H₂O, H⁺ or OH⁻ | 2,3-Dichlorobenzoic acid | Hydrolysis of the ester to the carboxylic acid. |

| 2 | 2,3-Dichlorobenzoic acid | SOCl₂ or (COCl)₂ | 2,3-Dichlorobenzoyl chloride | Activation of the carboxylic acid. |

| 3 | 2,3-Dichlorobenzoyl chloride | CuCN | 2,3-Dichlorobenzoyl cyanide | Introduction of the cyanide group. |

Acyclovir is an antiviral medication primarily used for the treatment of herpes simplex virus infections. nih.gov A review of established synthetic methods for Acyclovir and its derivatives indicates that the syntheses typically start from purine (B94841) derivatives, such as guanine (B1146940). nih.govresearchgate.net The core structure of Acyclovir is a guanine base attached to an acyclic side chain. The synthetic strategies involve the alkylation of guanine or protected guanine derivatives. Based on available scientific literature, there is no established synthetic route to Acyclovir or its derivatives that utilizes this compound as a precursor.

Role in the Production of Agrochemicals and Functional Materials

The utility of this compound extends to the agrochemical sector, where it functions as an intermediate in the synthesis of herbicides and pesticides. The presence of chlorine atoms on the benzene (B151609) ring is a common feature in many agrochemicals, contributing to their biological activity.

Chlorinated benzoic acid derivatives are important intermediates in the production of various herbicides. For example, the herbicide Chlorimuron-ethyl is a selective, systemic herbicide used for broadleaf weed control in crops like soybeans and peanuts. smagrichem.com While the specific synthesis of every chlorinated herbicide does not start directly from this compound, this compound represents a class of molecules widely used in the industry. The synthesis of complex herbicides often involves the coupling of different aromatic or heterocyclic rings, where a dichlorinated benzoic acid derivative can serve as one of the key building blocks. For instance, patent literature describes the preparation of herbicide intermediates from substituted ethyl benzoates, such as ethyl 3-formyl-2-methyl-4-chlorobenzoate, highlighting the relevance of this class of compounds in agrochemical synthesis. google.com

Fine chemicals are pure, single chemical substances produced in limited quantities through complex, multi-step batch processes. They are characterized by their high value and are used as starting materials for specialty chemicals, particularly pharmaceuticals and agrochemicals.

This compound is a quintessential example of a fine chemical intermediate. Its application in the synthesis of pharmaceutical precursors like those for Lamotrigine, and its role in the agrochemical industry, underscore its importance in fine chemical manufacturing. The production of such intermediates requires precise control over reaction conditions to ensure high purity and yield, which is a hallmark of fine chemical synthesis. The transformation of this compound into more complex, high-value molecules for specific end-uses is a clear demonstration of its contribution to the fine chemical sector.

Development of Novel Organic Transformations Utilizing Dichlorobenzoate Esters

The functionalization of halogenated aromatic compounds is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures from readily available starting materials. Dichlorobenzoate esters, such as this compound, serve as valuable building blocks in this context, particularly in the realm of palladium-catalyzed cross-coupling reactions. These transformations have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds.

Key among these are the Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira reactions, which provide powerful tools for synthetic chemists. wikipedia.orglibretexts.orgorganic-chemistry.org The general catalytic cycle for these processes typically involves three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation (in the Suzuki-Miyaura reaction) or migratory insertion (in the Heck reaction), and finally, reductive elimination to yield the product and regenerate the Pd(0) catalyst. libretexts.org

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organohalide. yonedalabs.com This reaction is noted for its mild conditions and tolerance of a wide variety of functional groups. Dichloro-heteroaromatic compounds have been successfully employed in Suzuki-Miyaura couplings, demonstrating the feasibility of using dichlorinated substrates in such transformations. researchgate.netnih.gov

The Mizoroki-Heck reaction facilitates the formation of a substituted alkene through the reaction of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. wikipedia.orgorganic-chemistry.org This method is a direct route to vinylated aromatics and has seen broad application in synthesis. nih.gov The regioselectivity of the Heck reaction can be influenced by both electronic and steric factors. diva-portal.org

The Sonogashira coupling reaction is used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction typically employs a palladium catalyst along with a copper(I) co-catalyst and an amine base, and it is a fundamental method for synthesizing arylalkynes and conjugated enynes. libretexts.orgorganic-chemistry.org

The table below summarizes the key aspects of these transformations, highlighting their potential applicability for the functionalization of dichlorobenzoate esters.

| Reaction Name | Catalyst System (Typical) | Coupling Partners | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(0) complex (e.g., Pd(PPh₃)₄), Base | Aryl/Vinyl Halide + Organoboron Compound | C(sp²) - C(sp²) or C(sp²) - C(sp³) |

| Mizoroki-Heck Reaction | Pd(0) source (e.g., Pd(OAc)₂), Base, Ligand | Aryl/Vinyl Halide + Alkene | C(sp²) - C(sp²) (vinylic) |

| Sonogashira Coupling | Pd(0) complex, Cu(I) salt (co-catalyst), Amine Base | Aryl/Vinyl Halide + Terminal Alkyne | C(sp²) - C(sp) |

Synthesis of Thioester and Thioamide Analogues

The conversion of carbonyl compounds into their thiocarbonyl counterparts is a significant transformation in organic synthesis, providing access to thioesters and thioamides which are valuable intermediates and structural motifs in various fields. nih.gov Thioesters, in particular, are important precursors in the synthesis of sulfur-containing heterocycles. researchgate.net

A primary method for this conversion is the use of thionating agents, with Lawesson's Reagent being one of the most effective and widely used. organic-chemistry.orgwikipedia.org Lawesson's Reagent efficiently converts esters into thioesters under relatively mild conditions. organic-chemistry.org The mechanism involves the dissociation of the reagent into a reactive dithiophosphine ylide (R-PS₂). wikipedia.org This intermediate reacts with the ester's carbonyl group to form a transient thiaoxaphosphetane intermediate. The subsequent cycloreversion is driven by the formation of a stable phosphorus-oxygen double bond, yielding the desired thiocarbonyl compound. nih.govorganic-chemistry.org

Research has demonstrated the successful thionation of various esters, including those with aromatic rings, to their corresponding thioester analogues. While direct studies on this compound with Lawesson's reagent are not detailed in the provided literature, the general reactivity of esters suggests its applicability. nih.govorganic-chemistry.org For instance, the reaction of pyropheophorbide a, which contains a keto group, with Lawesson's reagent in toluene (B28343) and triethylamine (B128534) at 35 °C yields the corresponding thioketone in 82% yield within 45 minutes. nih.gov This highlights the efficiency of Lawesson's reagent under mild conditions.

The table below outlines a representative thionation reaction, illustrating the conditions under which an ester can be converted to a thioester.

| Substrate | Product | Thionating Agent | Reaction Conditions | Yield |

|---|---|---|---|---|

| Ester (R-COOR') | Thioester (R-CSOR') | Lawesson's Reagent | Toluene, Elevated Temperature | Good to Excellent nih.govorganic-chemistry.org |

Advanced Analytical Methodologies for the Characterization and Quantification of Dichlorobenzoate Esters

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone of analytical chemistry, providing powerful tools for separating complex mixtures into their individual components. For dichlorobenzoate esters, several chromatographic techniques are routinely utilized to assess purity and monitor chemical transformations.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and semi-volatile compounds like Ethyl 2,3-dichlorobenzoate. It combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection of mass spectrometry. cdc.gov In this method, the sample is vaporized and separated based on its boiling point and affinity for the GC column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a unique "fingerprint" for the compound, allowing for definitive identification and quantification. cdc.gov

The choice of GC column and temperature program is critical for achieving optimal separation. A capillary column, such as a DB-1 or similar non-polar column, is often employed. epa.gov Method validation for GC-MS analysis typically involves assessing parameters such as linearity, precision, accuracy, and recovery to ensure the reliability of the results. nih.govmdpi.com

Table 1: Example GC-MS Parameters for Dichlorobenzoate Ester Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Instrument | Gas Chromatograph coupled to a Mass Spectrometer | Separates and detects the compound. |

| GC Column | 30m, 0.25mm ID, 0.25µm film thickness (e.g., DB-5ms) | Separates components of the sample mixture. |

| Carrier Gas | Helium | Transports the sample through the column. |

| Flow Rate | 1.0 mL/min | Maintains consistent separation conditions. |

| Injection Mode | Splitless | Maximizes the amount of sample entering the column for trace analysis. |

| Temperature Program | Initial: 60°C, Ramp: 10°C/min to 280°C, Hold: 5 min | Optimizes separation of compounds with different boiling points. scispace.com |

| MS Ion Source Temp. | 230°C | Ensures efficient ionization of the analyte. scispace.com |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Fragments the molecule for structural identification. scispace.com |

| Mass Range | 50-350 amu | Scans for the mass-to-charge ratio of the parent ion and its fragments. |

High-Performance Liquid Chromatography (HPLC) with Various Detectors

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile for GC analysis. For dichlorobenzoate esters, reversed-phase HPLC is a common approach. In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.net

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Various detectors can be coupled with HPLC for quantification, with the Ultraviolet (UV) detector being the most common for aromatic compounds like this compound due to their ability to absorb UV light. sielc.com The selection of a specific wavelength, often around 210 nm or 275 nm, is crucial for achieving high sensitivity. researchgate.netsielc.com Other detectors, such as a Diode-Array Detector (DAD) or a Mass Spectrometer (in LC-MS), can provide additional spectral information for peak purity assessment and identification.

Table 2: Typical HPLC Conditions for Analysis of Dichlorobenzoic Acid Derivatives

| Parameter | Typical Condition | Rationale |

|---|---|---|

| Column | Reversed-phase C18, 4.6 x 250 mm, 5 µm | Standard for separation of moderately non-polar compounds. researchgate.net |

| Mobile Phase | Acetonitrile and Water (often with a buffer like phosphate (B84403) or an acid like formic acid) | The ratio is adjusted (gradient or isocratic) to achieve optimal separation. researchgate.netsielc.com |

| Flow Rate | 1.0 mL/min | Provides good resolution and reasonable analysis time. sielc.com |

| Detector | UV Detector | High sensitivity for aromatic compounds. |

| Detection Wavelength | 210 - 275 nm | Wavelength at which the analyte exhibits maximum absorbance. researchgate.netsielc.com |

| Injection Volume | 10 µL | A standard volume for analytical HPLC. |

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method widely used in synthetic chemistry to monitor the progress of a reaction. sigmaaldrich.comresearchgate.net For the synthesis or transformation of this compound, TLC can quickly determine the consumption of starting materials and the formation of the product. chegg.com

The technique involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically a sheet of glass or plastic coated with a thin layer of an adsorbent like silica (B1680970) gel. ukessays.com The plate is then placed in a developing chamber with a suitable solvent system (mobile phase). As the solvent moves up the plate by capillary action, it carries the components of the mixture at different rates, leading to their separation. By comparing the spots of the reaction mixture with those of the starting materials and a reference standard of the product, the progress of the reaction can be qualitatively assessed. chegg.com Visualization is often achieved under UV light, which causes the aromatic rings in the compounds to appear as dark spots on a fluorescent background. sigmaaldrich.com

Table 3: Common TLC Systems for Monitoring Organic Reactions

| Component | Example | Function |

|---|---|---|

| Stationary Phase | Silica Gel 60 F254 | A polar adsorbent that separates compounds based on polarity. ukessays.com |

| Mobile Phase | Toluene (B28343)/Ethanol (B145695) mixture sigmaaldrich.com or Ethyl Acetate/Hexane mixture | A solvent system chosen to achieve good separation (Rf values between 0.2 and 0.8). |

| Application | Micropipette or capillary tube | To apply small, concentrated spots of the sample to the plate. |

| Development | Glass chamber with a lid | To allow the mobile phase to ascend the plate in a saturated atmosphere. |

| Visualization | UV lamp (254 nm) | To view spots of UV-active compounds. sigmaaldrich.com |

Spectroscopic Quantification Methods

While chromatography separates components, spectroscopy is used for their identification and quantification. UV-Visible spectroscopy is a common and straightforward method for quantifying compounds that absorb light in this region. Given its aromatic structure, this compound can be quantified using this technique. The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. A calibration curve is first constructed by measuring the absorbance of several solutions of a known concentration using a reference standard. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

Other spectroscopic techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are primarily used for structural characterization rather than quantification. mdpi.com IR spectroscopy can confirm the presence of key functional groups, such as the ester carbonyl (C=O) stretch, while NMR provides detailed information about the molecular structure, confirming the arrangement of atoms. mdpi.comresearchgate.net

Development of Reference Standards and Quality Control Protocols for Research

The reliability of any analytical measurement is contingent upon the quality of the reference standard used for calibration and identification. A reference standard is a highly purified compound that is used as a measurement benchmark. For this compound, a certified reference substance is essential for accurate quantification. chemicalbook.com

Reference material producers, often accredited under standards like ISO 17034, provide comprehensive Certificates of Analysis (CofA) for their standards. lgcstandards.com A CofA typically includes:

Identity Confirmation: Data from techniques like NMR, MS, and IR to confirm the chemical structure. lgcstandards.com

Purity Assessment: Quantitative purity value, often determined by HPLC or GC, and sometimes corrected for water content (determined by Karl-Fischer titration) and residual solvents. lgcstandards.com

Uncertainty Statement: An estimate of the uncertainty associated with the certified purity value. lgcstandards.com

These reference standards are integral to establishing robust quality control (QC) protocols. In a research or manufacturing setting, QC protocols ensure the consistency and quality of results. This includes routine system suitability tests to verify the performance of the analytical system (e.g., HPLC or GC) before running samples, as well as method validation to demonstrate that an analytical procedure is suitable for its intended purpose.

Future Directions and Emerging Research Avenues

Design and Synthesis of Novel Ethyl 2,3-Dichlorobenzoate Derivatives with Tailored Reactivity

The inherent reactivity of the dichlorinated aromatic ring and the ethyl ester functionality of this compound provides a foundation for the synthesis of a diverse array of novel derivatives. Future research will likely focus on strategic modifications to this core structure to fine-tune its electronic and steric properties, thereby tailoring its reactivity for specific applications.

One promising area of exploration is the selective functionalization of the aromatic ring through palladium-catalyzed cross-coupling reactions. nih.govresearchgate.netbeilstein-journals.org Techniques such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions could be employed to introduce a variety of substituents at the positions ortho and meta to the ester group, taking advantage of the differential reactivity of the chlorine atoms. nih.gov For instance, the introduction of electron-donating groups could enhance the electron density of the aromatic ring, potentially influencing its biological activity or its properties as a ligand precursor. Conversely, the addition of electron-withdrawing groups could render the aromatic ring more susceptible to nucleophilic aromatic substitution.

Furthermore, modifications of the ester group can lead to another class of derivatives. Saponification of the ethyl ester to the corresponding carboxylic acid would provide a handle for the synthesis of amides, other esters, and acid chlorides. nih.gov These transformations would significantly expand the library of accessible compounds derived from this compound. The synthesis of novel phenylhydrazone derivatives of similar ethyl esters has been demonstrated to yield compounds with interesting biological activities, suggesting a potential avenue for the derivatization of this compound. nih.gov

The following interactive data table illustrates a hypothetical set of novel derivatives that could be synthesized from this compound, along with their potential tailored reactivity.

| Derivative Name | Modification | Potential Tailored Reactivity |

| Ethyl 2-amino-3-chlorobenzoate | Selective amination at the 2-position | Precursor for heterocyclic synthesis |

| Ethyl 3-chloro-2-(phenylethynyl)benzoate | Sonogashira coupling at the 2-position | Potential applications in materials science |

| 2,3-Dichlorobenzamide | Amidation of the carboxylic acid | Building block for pharmaceuticals |

| Mthis compound | Transesterification | Altered solubility and reactivity |

| Ethyl 2,3-bis(trimethylsilyl)benzoate | Silylation of the aromatic ring | Intermediate for further functionalization |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

The synthesis of the novel this compound derivatives discussed in the previous section can be significantly accelerated and optimized through the integration of artificial intelligence (AI) and machine learning (ML). These powerful computational tools can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal reaction conditions, and even propose novel synthetic routes.

For the palladium-catalyzed cross-coupling reactions to functionalize the aromatic ring of this compound, ML models can be trained on existing literature data for similar transformations. By inputting the specific substrates, catalysts, ligands, and solvents, these models can predict the likely yield and identify potential side products. This predictive capability allows researchers to prioritize experiments with the highest probability of success, saving time and resources.

Furthermore, AI algorithms can be employed for reaction optimization. By systematically varying parameters such as temperature, reaction time, and reactant concentrations in a virtual environment, an AI can identify the optimal conditions for a desired transformation with a minimal number of actual experiments. This is particularly valuable for complex multi-component reactions where the interplay of different variables is not always intuitive.

The following interactive data table outlines the types of data that would be crucial for training an ML model to predict the outcomes of Suzuki-Miyaura cross-coupling reactions on an this compound scaffold.

| Data Point | Description | Example |

| Substrate 1 | The dichlorinated aromatic compound | This compound |

| Substrate 2 | The boronic acid or ester coupling partner | Phenylboronic acid |

| Catalyst | The palladium source | Pd(PPh₃)₄ |

| Ligand | The phosphine (B1218219) or N-heterocyclic carbene | SPhos |

| Base | The inorganic or organic base used | K₂CO₃ |

| Solvent | The reaction medium | Toluene (B28343)/Water |

| Temperature | The reaction temperature in degrees Celsius | 100 |

| Reaction Time | The duration of the reaction in hours | 12 |

| Yield | The experimental yield of the desired product | 85% |

Advanced In Situ Spectroscopic Monitoring of Reaction Progress

A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and transformation of this compound derivatives can be achieved through the application of advanced in situ spectroscopic techniques. These methods allow for the real-time monitoring of reacting species without the need for sampling, providing a dynamic picture of the chemical process as it unfolds.

For instance, in situ Nuclear Magnetic Resonance (NMR) spectroscopy could be invaluable for tracking the progress of reactions such as the saponification of this compound to 2,3-dichlorobenzoic acid. By monitoring the disappearance of the ethyl ester signals and the appearance of the carboxylic acid proton, precise kinetic data can be obtained. Similarly, for cross-coupling reactions, the changes in the aromatic region of the NMR spectrum would provide real-time information on the conversion of the starting material to the desired product.

In situ Fourier-transform infrared (FTIR) spectroscopy is another powerful tool that could be employed. The distinct carbonyl stretching frequencies of the ester and carboxylic acid functional groups would allow for the continuous monitoring of hydrolysis reactions. For more complex transformations, such as the formation of amides, the appearance of the amide carbonyl and N-H stretching bands would signify the progress of the reaction. The application of such in-situ monitoring has been demonstrated for various organic reactions, and its extension to the chemistry of this compound is a logical next step.

The following interactive data table summarizes key in situ spectroscopic techniques and the specific information they could provide for monitoring reactions of this compound.

| Spectroscopic Technique | Reaction Type to Monitor | Information Gained |

| In situ NMR | Saponification | Rate of ester hydrolysis, detection of intermediates |

| In situ FTIR | Amide formation | Rate of amide bond formation, disappearance of acid chloride |

| In situ UV-Vis | Cross-coupling reactions | Changes in conjugation, catalyst stability |

| In situ Raman | Polymorphic transformations | Crystal form changes during crystallization |

Exploration of Catalytic Asymmetric Synthesis Involving Dichlorobenzoate Scaffolds

The development of novel chiral catalysts is a cornerstone of modern organic synthesis, enabling the selective production of single enantiomers of chiral molecules. The rigid and sterically defined nature of the dichlorobenzoate scaffold presents an intriguing, yet underexplored, opportunity for its use in asymmetric catalysis.

A promising avenue of research involves the conversion of this compound to its corresponding carboxylic acid, 2,3-dichlorobenzoic acid. This chiral carboxylic acid could then be used as a chiral ligand for transition metal catalysts. researchgate.net The chlorine atoms at the 2 and 3 positions could enforce a specific conformation upon coordination to a metal center, creating a chiral environment that could induce enantioselectivity in a variety of reactions.

Alternatively, the dichlorobenzoate moiety could be incorporated into larger, more complex chiral ligand architectures. For example, it could be appended to a known chiral backbone to modify its steric and electronic properties. The electron-withdrawing nature of the chlorine atoms could influence the electronic properties of the resulting ligand and, consequently, the catalytic activity and selectivity of its metal complexes. nih.gov

Furthermore, the potential for chiral resolution of substituted dichlorobenzoate derivatives could lead to the development of novel chiral resolving agents. wikipedia.orgpharmtech.comwikipedia.orgnih.govnih.gov If a racemic mixture of a functionalized dichlorobenzoate can be separated into its constituent enantiomers, these enantiomerically pure compounds could be used to resolve other racemic mixtures.

The following interactive data table presents a selection of hypothetical chiral ligands derived from a dichlorobenzoate scaffold and their potential applications in asymmetric catalysis.

| Ligand Structure | Ligand Class | Potential Asymmetric Reaction |

| (R)-2,3-Dichloro-N-benzylbenzamide | Chiral Amide | Lewis acid catalysis |

| (1R,2R)-1,2-Bis((2,3-dichlorobenzoyl)oxy)cyclohexane | Chiral Diol Ester | Asymmetric Diels-Alder reactions |

| (S)-2-(Diphenylphosphino)-3-chlorobenzoic acid | Chiral Phosphine-Carboxylic Acid | Asymmetric hydrogenation |

| Chiral oxazoline (B21484) derived from 2,3-dichlorobenzoic acid | Chiral Oxazoline | Asymmetric allylic alkylation |

Q & A

Q. What are the common synthetic routes for Ethyl 2,3-dichlorobenzoate, and how do reaction conditions influence yield?

this compound is typically synthesized via esterification of 2,3-dichlorobenzoic acid with ethanol. A two-step method involves first converting the acid to its acid chloride (using reagents like thionyl chloride) followed by nucleophilic acyl substitution with ethanol. Reaction temperature (e.g., reflux conditions) and stoichiometric ratios are critical for maximizing yield. For example, methyl analogs synthesized under similar conditions achieved ~52% yield when starting from dichlorobenzoic acid . Catalyst choice (e.g., sulfuric acid) and inert atmospheres may further optimize esterification efficiency.

Q. What spectroscopic techniques are used to characterize this compound, and what key spectral features confirm its structure?

- IR Spectroscopy : A strong C=O stretch at ~1723 cm⁻¹ confirms the ester carbonyl group. Additional peaks for C-Cl bonds appear in the 600–800 cm⁻¹ range .

- ¹H NMR : The ethyl group appears as a triplet (δ ~1.3 ppm for CH₃) and quartet (δ ~4.3 ppm for CH₂). Aromatic protons in the 2,3-dichloro-substituted benzene ring show distinct splitting patterns (e.g., δ 7.2–7.7 ppm) due to coupling with adjacent chlorine atoms .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 218 for [M]⁺) and fragment ions (e.g., loss of ethoxy group) validate the molecular formula.

Q. What safety protocols are essential when handling this compound in the lab?

Due to its potential toxicity and irritancy:

- Use PPE (gloves, goggles, lab coat) and work in a fume hood.

- Avoid inhalation or skin contact; chlorinated esters may hydrolyze to release corrosive byproducts.

- Dispose of waste via approved hazardous chemical protocols, as improper disposal risks environmental contamination .

Advanced Research Questions

Q. How does the electronic effect of chlorine substituents influence regioselectivity in further functionalization reactions?

The 2,3-dichloro substitution creates an electron-deficient aromatic ring, directing electrophilic attacks to the para position (C-4 or C-5) via resonance and inductive effects. For example, nitration or sulfonation reactions may favor these positions. Computational studies (e.g., DFT calculations) can predict reactivity by analyzing charge distribution and frontier molecular orbitals .

Q. What advanced analytical methods resolve discrepancies in purity assessments of this compound?

- HPLC-MS : Detects trace impurities (e.g., unreacted dichlorobenzoic acid) with high sensitivity.

- X-ray Crystallography : Resolves structural ambiguities, such as confirming the ester group’s spatial orientation .

- Elemental Analysis : Validates empirical formulas (e.g., C: 49.3%, H: 3.7%, Cl: 32.6%) to identify deviations caused by side reactions .

Q. How can contradictory bioactivity data in receptor-binding studies be addressed?

Contradictions in biological assays (e.g., antagonism vs. agonism) may arise from differences in solubility, stereochemical purity, or experimental models. For instance, improper solubilization in aqueous buffers (e.g., DMSO vs. ethanol) can alter compound bioavailability. Stability studies under physiological conditions (pH, temperature) and chiral HPLC analysis of enantiomeric purity are recommended to validate results .

Q. What computational models predict the environmental fate of this compound?

QSAR (Quantitative Structure-Activity Relationship) models estimate biodegradation rates based on logP (lipophilicity) and bond dissociation energies. Hydrolysis half-lives can be predicted via Arrhenius equations, with alkaline conditions accelerating ester cleavage. Molecular dynamics simulations further elucidate interactions with soil organic matter or aqueous enzymes .

Q. What degradation pathways dominate under photolytic or hydrolytic conditions?